2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC15358575
Molecular Formula: C23H20ClN3O4S
Molecular Weight: 469.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClN3O4S |
|---|---|
| Molecular Weight | 469.9 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H20ClN3O4S/c1-13-14(2)32-22-20(13)21(29)27(17-9-7-15(24)8-10-17)23(30)26(22)12-19(28)25-16-5-4-6-18(11-16)31-3/h4-11H,12H2,1-3H3,(H,25,28) |
| Standard InChI Key | JNCDPLBHXZKVSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl)C |
Introduction
The compound 2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule featuring a thieno[2,3-d]pyrimidine core. This core is substituted with a 4-chlorophenyl group and two methyl groups at positions 5 and 6, along with an acetamide moiety linked to a 3-methoxyphenyl group. Despite the lack of specific literature directly referencing this compound, its structure suggests potential applications in medicinal chemistry, similar to other thienopyrimidine derivatives.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Common methods include:
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Condensation Reactions: These are often used to form the pyrimidine ring.
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Alkylation and Arylation: These reactions can introduce the methyl and phenyl groups.
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Amidation: This step forms the acetamide linkage.
These reactions require specific conditions, such as controlled temperatures and the use of catalysts, to enhance yield and purity.
Biological Activities
Thienopyrimidine derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The presence of a 4-chlorophenyl group and a 3-methoxyphenyl group may influence its interaction with biological targets, potentially modulating enzyme activity or receptor binding.
Potential Applications
Given its structural similarity to other thienopyrimidines, this compound could have applications in drug development, particularly in areas such as:
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Antimicrobial Therapy: Thienopyrimidines have shown promise as narrow-spectrum agents against specific pathogens, such as Helicobacter pylori .
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Cancer Treatment: The thieno[2,3-d]pyrimidine scaffold is of interest for its potential antitumor activities .
Research Findings and Future Directions
While specific data on this compound is not available, research on similar thienopyrimidines highlights the importance of structure-activity relationship (SAR) studies to optimize biological activity. Future research should focus on synthesizing and testing analogs of this compound to explore its pharmacological properties fully.
Data Table: Biological Activities of Thienopyrimidine Derivatives
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivatives | Varies | Anti-inflammatory, Antimicrobial, Antitumor |
| Thieno[2,3-d]pyrimidine Derivatives | Varies | Potential Antimicrobial, Antitumor |
| N-(3-fluorophenyl)-thieno[3,2-d]pyrimidin | C₂₀H₁₅FN₄O | Antitumor |
| N-(4-methoxyphenyl)-thieno[3,2-d]pyrimidin | C₂₁H₁₈N₄O | Antimicrobial |
This table highlights the diverse biological activities associated with thienopyrimidine derivatives, which could inform the potential applications of the compound .
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